molecular formula C16H12F3N3O2S B12420889 Desmethyl Celecoxib-d4

Desmethyl Celecoxib-d4

Katalognummer: B12420889
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: MQPLMBSDWYIIID-YKVCKAMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl Celecoxib-d4 is a deuterium-labeled analog of Desmethyl Celecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Celecoxib-d4 involves the deuteration of Desmethyl Celecoxib. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but with optimized reaction conditions to achieve higher yields and purity. The use of continuous flow chemistry has been reported to enhance the efficiency and reduce reaction times significantly .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desmethyl Celecoxib-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deuterierte Analoga ergeben kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Desmethyl Celecoxib-d4 has diverse applications across several fields:

  • Pharmacology : Used to study the pharmacokinetics of COX-2 inhibitors.
  • Cancer Research : Investigated for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
  • Drug Development : Serves as a reference standard in analytical methods for quantifying metabolites of Celecoxib.

Pharmacological Properties

PropertyDescription
Chemical StructureMetabolite of Celecoxib
COX InhibitionPrimarily COX-2; minor COX-1 inhibition
Anti-inflammatory EffectsReduces inflammation through prostaglandin synthesis inhibition
Analgesic EffectsProvides pain relief similar to other NSAIDs
Anticancer ActivityPotential to induce apoptosis in certain cancer models

Case Studies and Research Findings

  • Inflammation Models : In preclinical studies involving carrageenan-induced paw inflammation models, this compound demonstrated significant anti-inflammatory effects comparable to those observed with Celecoxib. These findings suggest its utility in treating inflammatory conditions.
  • Cancer Research : A study indicated that this compound could induce apoptosis in cancer cells through mechanisms independent of COX inhibition. It was shown to upregulate 15-lipoxygenase-1 (15-LOX-1), leading to increased production of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which may contribute to its anticancer activity.
  • Clinical Observations : Variability in patient responses to Celecoxib therapy has been noted, attributed to metabolic differences affecting this compound levels. Understanding these metabolic pathways is critical for optimizing treatment strategies involving NSAIDs.

Comparative Analysis with Other Compounds

This compound can be compared with other related compounds:

CompoundCOX InhibitionUnique Features
CelecoxibSelective COX-2Widely used NSAID for pain and inflammation
Desmethyl CelecoxibSimilar to parentMetabolite with potential different biological effects
Celecoxib-d4Similar to parentDeuterated form used for pharmacokinetic studies

Wirkmechanismus

Desmethyl Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets and pathways involved include the arachidonic acid pathway, leading to reduced inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Desmethyl Celecoxib-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This property distinguishes it from other similar compounds like Celecoxib and 2,5-Dimethyl Celecoxib .

Biologische Aktivität

Desmethyl Celecoxib-d4 is a deuterated derivative of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely recognized for its anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is structurally modified from Celecoxib by the removal of a methyl group, which may influence its pharmacological activity. This compound is primarily used in scientific research to investigate its potential therapeutic applications, particularly in cancer treatment and inflammatory conditions .

This compound primarily exerts its biological effects through selective inhibition of the COX-2 enzyme, which plays a crucial role in the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, it may exhibit COX-independent mechanisms that contribute to its anticancer effects, such as:

  • Induction of Apoptosis : this compound has been shown to induce apoptotic cell death in cancer cells at lower concentrations than other coxibs, suggesting a unique mechanism that separates its anti-inflammatory and antitumor activities .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G0/G1 checkpoint, leading to reduced proliferation of tumor cells .
  • Inhibition of Angiogenesis : By decreasing the expression of vascular endothelial growth factor (VEGF), this compound may inhibit tumor neovascularization .

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

  • Cell Proliferation Inhibition : Research indicates that this compound inhibits the proliferation of various cancer cell lines. For example, studies show significant reductions in cell viability at concentrations as low as 10 μM .
  • Apoptosis Induction : The compound has been associated with increased activation of pro-apoptotic molecules and decreased levels of anti-apoptotic proteins in treated cells .

In Vivo Studies

In vivo studies further support the potential therapeutic benefits of this compound:

  • Tumor Growth Reduction : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. The specific mechanisms include enhanced apoptosis and reduced angiogenesis .
  • Safety Profile : Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, it's essential to compare it with related compounds:

CompoundCOX-2 InhibitionApoptosis InductionAnti-inflammatory Effects
This compound ModerateYesYes
Celecoxib HighYesYes
2,5-Dimethyl Celecoxib NoneYesNo

Case Study 1: Antitumor Efficacy

A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced proliferation rates. The study utilized an MTT assay to quantify cell viability and confirmed the compound's efficacy at lower concentrations compared to traditional coxibs .

Case Study 2: Inflammatory Response Modulation

In an animal model of inflammation, this compound was administered alongside standard anti-inflammatory treatments. Results indicated enhanced anti-inflammatory effects without significant side effects, suggesting its potential as an adjunct therapy in inflammatory diseases .

Eigenschaften

Molekularformel

C16H12F3N3O2S

Molekulargewicht

371.4 g/mol

IUPAC-Name

2,3,5,6-tetradeuterio-4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)/i6D,7D,8D,9D

InChI-Schlüssel

MQPLMBSDWYIIID-YKVCKAMESA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)[2H])[2H])S(=O)(=O)N)[2H]

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.